molecular formula C15H18N2O3S B5090897 5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol

5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol

Cat. No. B5090897
M. Wt: 306.4 g/mol
InChI Key: MYZQOFDZAAKNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied and evaluated.

Future Directions

There are several future directions for the study of 5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol. One of the most promising directions is the development of new cancer therapies based on this compound. Additionally, further studies are needed to evaluate the potential toxicity of this compound and its effects on various biological systems. Furthermore, studies are needed to evaluate the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Overall, the study of 5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol has the potential to lead to the development of new therapies for various diseases and to advance our understanding of the mechanisms involved in disease progression.

Synthesis Methods

The synthesis of 5-(4-isopropoxy-3-methylbenzyl)-2-mercapto-4,6-pyrimidinediol has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-isopropoxy-3-methylbenzylamine with 2-chloro-4,6-dimercaptopyrimidine in the presence of a base such as sodium hydroxide. This method yields a high purity product that can be further purified using column chromatography.

properties

IUPAC Name

6-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-8(2)20-12-5-4-10(6-9(12)3)7-11-13(18)16-15(21)17-14(11)19/h4-6,8H,7H2,1-3H3,(H3,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZQOFDZAAKNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=C(NC(=S)NC2=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333250
Record name 6-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol

CAS RN

331665-73-7
Record name 6-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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